molecular formula C6H9NOS B1196614 5-(1-Hydroxyethyl)-4-methylthiazole CAS No. 45657-12-3

5-(1-Hydroxyethyl)-4-methylthiazole

Cat. No.: B1196614
CAS No.: 45657-12-3
M. Wt: 143.21 g/mol
InChI Key: NKLZSLYZLRJWOY-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-4-methylthiazole is an organic compound with the chemical formula C6H9NOS It is a thiazole derivative, characterized by a thiazole ring substituted with a hydroxyethyl group at the 5-position and a methyl group at the 4-position Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Scientific Research Applications

5-(1-Hydroxyethyl)-4-methylthiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

5-(1-Hydroxyethyl)-4-methylthiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the activity of key signaling molecules, this compound can impact processes such as cell proliferation, apoptosis, and differentiation. These effects are crucial for understanding its potential therapeutic applications and toxicological implications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound modulates biological processes and its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for assessing its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, such as altered metabolic activity and gene expression patterns. These temporal effects are critical for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of this compound is essential for evaluating its safety and efficacy in preclinical studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the activity of other metabolic enzymes, thereby modulating overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for predicting the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . The subcellular localization of this compound can influence its ability to modulate cellular processes and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-4-methylthiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group at the 5-position. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another synthetic route involves the reaction of 4-methylthiazole with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid. This method also results in the formation of this compound, with the reaction conditions optimized to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-4-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(1-Oxoethyl)-4-methylthiazole.

    Reduction: The compound can be reduced to form 5-(1-Hydroxyethyl)-4-methylthiazoline, where the thiazole ring is partially hydrogenated.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium halides (NaX) or amines (RNH2) in the presence of a base.

Major Products

    Oxidation: 5-(1-Oxoethyl)-4-methylthiazole

    Reduction: 5-(1-Hydroxyethyl)-4-methylthiazoline

    Substitution: Various substituted thiazoles depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-4-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, enhancing binding affinity and specificity. The thiazole ring may participate in π-π interactions or coordinate with metal ions in metalloenzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.

    5-(1-Hydroxyethyl)-2-methylthiazole: Similar structure but with the methyl group at the 2-position, leading to variations in reactivity and applications.

    5-(1-Hydroxyethyl)-4-ethylthiazole: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

5-(1-Hydroxyethyl)-4-methylthiazole is unique due to the specific positioning of the hydroxyethyl and methyl groups on the thiazole ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLZSLYZLRJWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963413
Record name 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45657-12-3
Record name 5-(1-Hydroxyethyl)-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-(1-Hydroxyethyl)-4-methylthiazole in the metabolism of Chlormethiazole?

A: this compound is a metabolite of Chlormethiazole identified in human urine. [] This means that after Chlormethiazole is ingested, the body chemically modifies it, and one of the resulting products is this compound. The research indicates that this metabolite, along with others, contributes to a significant portion of the Chlormethiazole dose excreted in urine. []

Q2: How much this compound is excreted after a dose of Chlormethiazole?

A: While the research indicates that this compound is one of the metabolites quantitatively determined in the study, it does not provide a specific percentage for this particular metabolite. [] The study only states that approximately 16% of the Chlormethiazole dose was recovered in the urine as a combination of Chlormethiazole itself, 5-acetyl-4-methylthiazole, this compound, and 4-methyl-5-thiazoleacetic acid. [] Further research is needed to determine the precise amount of this compound excreted.

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